4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYYRJBRKKKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572241 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142245-40-7 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Chlorination Methods
*Theoretical yields based on analogous reactions.
Key variables affecting yield and purity include:
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Catalyst choice : DMF outperforms DIPEA in minimizing side reactions like hydrolysis.
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Quenching protocol : Dropwise addition to ice-water (0°C) prevents decomposition of sensitive intermediates.
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Solvent recovery : Reduced-pressure distillation of POCl₃ reduces waste and cost.
Analytical Validation and Characterization
Post-synthesis analysis ensures product integrity:
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HPLC-MS : Monitors reaction progress and detects byproducts (e.g., hydrolyzed 4-hydroxypyrimidine).
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¹H NMR : Confirms substitution patterns. For this compound, expect singlet peaks for methyl (δ 2.5 ppm) and methoxy groups (δ 3.8 ppm), with aromatic protons resonating at δ 6.9–7.3 ppm.
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X-ray crystallography : Resolves ambiguities in regiochemistry, though crystallization may require gradient cooling in ethylene dichloride .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 of the pyrimidine ring is highly reactive toward nucleophilic substitution due to its electron-withdrawing environment. Key findings include:
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Methoxylation : Reaction with sodium methoxide in acetone at 15–40°C replaces the chlorine with a methoxy group, forming 2-(4-methoxyphenyl)-4,6-dimethoxypyrimidine. This method achieves yields of 74–76% under optimized conditions .
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Amination : Substitution with ammonia or amines in polar aprotic solvents (e.g., DMF) at 60°C generates 4-amino derivatives. Steric hindrance from the 6-methyl group reduces reaction rates compared to unsubstituted analogues .
Table 1: Nucleophilic Substitution Reactions
Cross-Coupling Reactions
The pyrimidine scaffold participates in Suzuki-Miyaura cross-coupling via the chloro substituent:
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Aryl Boronic Acid Coupling : Using Pd(PPh₃)₄ as a catalyst, the 4-chloro group reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/water (3:1) at 80°C. This forms biaryl derivatives with yields up to 85% .
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Heterocycle Formation : Coupling with heteroaromatic boronic esters introduces fused ring systems, enhancing biological activity (e.g., antitumor properties) .
Table 2: Cross-Coupling Reactions
Oxidation and Reduction Reactions
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Oxidation of Methyl Group : The 6-methyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility and bioactivity .
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Reduction of Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties and reactivity .
Table 3: Oxidation/Redution Reactions
Cyclization and Ring-Opening Reactions
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Thiopyrano Ring Formation : Reaction with thiourea derivatives under acidic conditions forms thiopyrano[2,3-d]pyrimidines via hetero-Diels–Alder reactions .
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Ring-Opening with Amines : Treatment with excess ethylenediamine in ethanol opens the pyrimidine ring, generating linear diamines useful in polymer synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine, exhibit potent anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can induce cytotoxicity in various cancer cell lines while maintaining low toxicity levels in normal cells. The incorporation of specific substituents, such as methoxy groups, enhances the biological activity of these compounds against cancer cells like HeLa and K562 .
1.2 Diabetes Treatment
The compound has been identified as an intermediate in the synthesis of active pharmaceutical ingredients, particularly in medications targeting diabetes management. Its structural properties allow it to interact effectively with biological targets involved in glucose metabolism .
1.3 Antimicrobial Properties
Pyrimidine derivatives have demonstrated antibacterial and antifungal activities. The presence of specific functional groups significantly increases their effectiveness against various pathogens. For example, modifications to the pyrimidine structure have led to compounds with enhanced antimicrobial efficacy .
Agricultural Applications
2.1 Herbicide Development
this compound is utilized as a key intermediate in the synthesis of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it valuable for developing selective herbicides that target unwanted vegetation while preserving crop health .
2.2 Structure-Activity Relationship (SAR) Studies
Recent research has focused on understanding the structure-activity relationships of pyrimidine-based herbicides. By modifying the substituents on the pyrimidine ring, researchers can enhance herbicidal activity and selectivity, leading to more effective agricultural products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The pyrimidine ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 4-chloro group is a common feature, facilitating nucleophilic substitution for further derivatization. The 2-position substituent (e.g., 4-methoxyphenyl vs. 3,5-dimethylpyrazole) significantly impacts target selectivity. For instance, replacing the 4-methoxyphenyl group with a 3,5-dimethylpyrazole in 1a enhances KCa2.2a channel potency due to optimized hydrophobic interactions .
- Electronic Effects : Methoxy groups (electron-donating) at the phenyl ring (as in the target compound) may reduce electrophilicity at the pyrimidine core compared to electron-withdrawing groups (e.g., nitro), affecting reactivity in subsequent synthetic steps .
- Lipophilicity : The 6-methyl group in the target compound increases lipophilicity (predicted logP ~2.5), comparable to 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (logP = 2.1), suggesting moderate membrane permeability .
Biological Activity
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Research indicates that this compound exhibits a range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with a chlorine atom and a methoxyphenyl group. Its molecular formula is , and it possesses distinct physicochemical properties that contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 25 |
| Bacillus subtilis | 22 | 10 |
| Pseudomonas aeruginosa | 17 | 30 |
Studies have reported that the compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against several fungal strains, revealing effective inhibition.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 24 | 12 |
| Aspergillus niger | 19 | 20 |
The antifungal mechanisms are believed to involve disruption of fungal cell membrane integrity, leading to increased permeability and cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| HeLa | 10.2 |
Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the efficacy of various pyrimidine derivatives, including our compound, against multi-drug resistant bacterial strains. The results indicated that it exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Mechanism Investigation : Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to activate caspase pathways leading to programmed cell death in cancer cells, highlighting its potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chlorination of a precursor pyrimidine using POCl₃ under reflux in anhydrous conditions is common. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (toluene vs. DMF), and temperature gradients to enhance yield (70–85%) . Purity is confirmed via TLC and HPLC, with column chromatography (silica gel, hexane/ethyl acetate) for isolation.
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELXL for refinement . Complementary techniques include NMR (¹H/¹³C, DEPT-135 for quaternary carbons) and FT-IR to confirm functional groups (C-Cl stretch at ~750 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
Q. What computational methods are suitable for predicting electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra (λmax in acetonitrile) ensures accuracy .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology : Discrepancies arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to identify slow exchange regimes. For example, broadening of methoxy proton signals at low temperatures (-40°C) suggests restricted rotation. 2D NMR (COSY, NOESY) clarifies coupling networks, while DFT-calculated chemical shifts (GIAO method) cross-validate assignments .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., Suzuki coupling) at the 4-chloro position?
- Methodology : Steric and electronic factors dominate. Use bulky ligands (SPhos, Xantphos) with Pd(OAc)₂ to suppress homo-coupling. Solvent screening (THF vs. dioxane) and base selection (K₂CO₃ vs. CsF) modulate reactivity. Monitor progress via LC-MS to detect intermediates. Post-functionalization analysis via SC-XRD confirms regiochemistry .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?
- Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., C-H⋯π, π-π stacking). For this compound, the methoxyphenyl group participates in weak hydrogen bonds (C-H⋯O, d = 2.8 Å), stabilizing the lattice. Thermal stability is assessed via DSC/TGA (decomposition onset >200°C). Hygroscopicity tests (dynamic vapor sorption) correlate with packing density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
